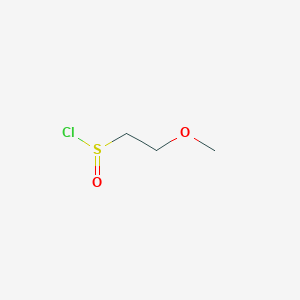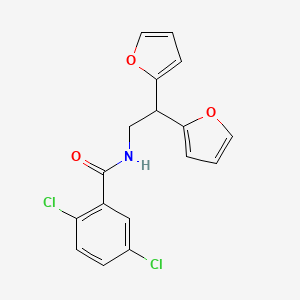![molecular formula C25H22N2O5 B2504380 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-56-2](/img/structure/B2504380.png)
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of zinc carboxylate complexes as described in the first paper involves the coordination of zinc ions with carboxylate anions and nitrogen chelating agents. Specifically, ethylenediammonium tris-2,3-pyridine dicarboxylato zinc(II) trihydrate is synthesized, where the zinc(II) ion exhibits a distorted octahedral coordination geometry. The complex is characterized by the presence of three coordinating carboxylate anions and nitrogen from ethylenediamine, which acts as a cation. Additionally, a mixed metal coordination polymer is synthesized with a tetrahedral environment around the zinc ion, facilitated by acetate and carboxylate ligands. These ligands also connect dinuclear units of sodium ions, creating a coordination polymer .
In the second paper, a benzoxazine monomer featuring azobenzene and pyridine units is prepared through the reaction of paraformaldehyde, aniline, and 4-(4-hydroxphenylazo)pyridine. The synthesis involves a diazonium reaction of 4-aminopyridine with phenol in the presence of sodium nitrite and NaOH. The azobenzene and pyridine groups in the monomer serve dual roles: enabling photoisomerization and acting as a catalyst for the ring-opening polymerization of benzoxazine units .
Molecular Structure Analysis
The molecular structure of the zinc carboxylate complexes is detailed in the first paper, where the zinc(II) ion is in a distorted octahedral coordination geometry in one complex and a tetrahedral environment in the coordination polymer. The coordination involves carboxylate anions and nitrogen atoms from ethylenediamine or acetate ligands .
The benzoxazine monomer synthesized in the second paper contains azobenzene and pyridine units, which are crucial for its molecular structure. The azobenzene unit can undergo photoisomerization between its planar trans form and nonplanar cis form, which is characterized using UV-vis spectroscopy. The pyridine units play a role in the metal–ligand coordination with zinc cations, which is essential for the polymer's structure and properties .
Chemical Reactions Analysis
The catalytic ability of the zinc carboxylate complexes towards carbon–carbon bond formation is studied in the first paper. The reaction between 3,4-dimethoxy benzaldehyde and acetone is catalyzed by both the zinc complexes and the sodium salt of the ligand, indicating their reactivity in organic synthesis .
In the second paper, the azobenzene and pyridine groups in the benzoxazine monomer act as catalysts, accelerating the ring-opening polymerization of the benzoxazine units. This is characterized by a shift to a lower temperature of the exothermic peak during differential scanning calorimetry analyses. The presence of zinc perchlorate [Zn(ClO4)2] not only improves the thermal properties of the resulting polybenzoxazine but also facilitates the ring-opening polymerization at a significantly lower temperature .
Physical and Chemical Properties Analysis
The zinc carboxylate complexes exhibit distinct physical and chemical properties due to their coordination environment and the presence of carboxylate and nitrogen ligands. The complexes' catalytic properties are highlighted in their ability to facilitate carbon–carbon bond formation reactions .
The benzoxazine monomer and its resulting polybenzoxazine display multifunctional properties, including photoisomerization-based tuning of surface properties, accelerated polymerization, and enhanced thermal properties due to metal–ligand interactions. The introduction of azobenzene and pyridine units, along with zinc salt, contributes to these advanced properties, overcoming the challenge of high-temperature curing required for traditional polybenzoxazines .
科学的研究の応用
Synthesis and Reactivity
Compounds with structures similar to the specified molecule have been synthesized for various purposes, including mimicking biological compounds and exploring their reactivity. For instance, derivatives of pyrimido[1,6-c][1,3]oxazine and oxazepine have been prepared to mimic anti-constrained acyclic thymidine, showing the chemical versatility and interest in such structures for biomedical applications (Hsu, Wise, Drach, & Townsend, 1996). These synthesis routes often involve complex reactions that could be relevant to the manipulation and study of the specific compound you are interested in.
Biological Activities and Applications
The structural analogs and derivatives of benzoxazine and related heterocycles have been explored for various biological activities. For example, synthesis and DNA-PK inhibition, anti-platelet activity studies of benzoxazines have indicated the potential medicinal chemistry applications of these compounds (Ihmaid, Al-Rawi, Bradley, Angove, & Robertson, 2012). Such studies underscore the interest in derivatives of benzoxazine for therapeutic development, particularly in the context of cancer research and cardiovascular diseases.
Material Science Applications
In addition to biological activities, derivatives of benzoxazine have been explored for material science applications. For example, the preparation of conductive polybenzoxazines by oxidative polymerization illustrates the potential of these compounds in developing new materials with desirable electrical properties (Kiskan, Yagcı, Sahmetlioglu, & Toppare, 2007). This highlights the versatility of benzoxazine derivatives not only in biomedical sciences but also in materials science, where they can contribute to the advancement of conductive polymers and coatings.
Coordination Chemistry and Catalysis
Research into coordination reactions and the synthesis of metal complexes with heterocyclic ligands, including benzoxazine derivatives, points to applications in catalysis and materials chemistry. For example, zinc carboxylate complexes of pyridine dicarboxylic acid and related compounds have been studied for their catalytic abilities, showing the role of such molecules in facilitating chemical transformations (Singh, Jali, Das, & Baruah, 2011). This area of research could be relevant for understanding how the compound interacts with metals and could be used in catalytic processes.
特性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-5-3-17(11-22(21)30-2)12-23-24(28)18-4-6-20-19(25(18)32-23)14-27(15-31-20)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNIEFCKDNMIT-FMCGGJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
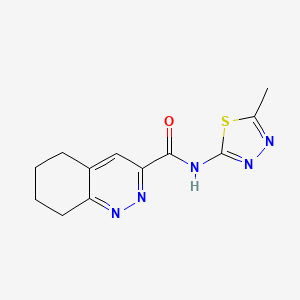
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
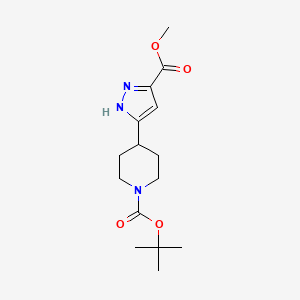
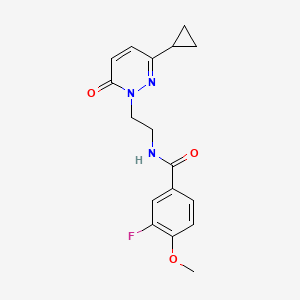
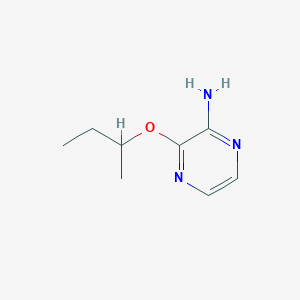

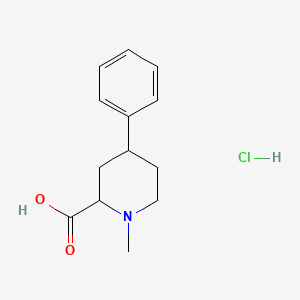
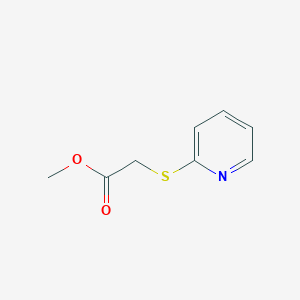
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
